molecular formula C16H19BrN2O3 B8172083 tert-Butyl 3-((5-bromo-2-cyanophenoxy)methyl)azetidine-1-carboxylate

tert-Butyl 3-((5-bromo-2-cyanophenoxy)methyl)azetidine-1-carboxylate

Cat. No.: B8172083
M. Wt: 367.24 g/mol
InChI Key: YKCDMGLBSYRTSH-UHFFFAOYSA-N
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Description

tert-Butyl 3-((5-bromo-2-cyanophenoxy)methyl)azetidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a bromine atom, a cyano group, and an azetidine ring

Preparation Methods

The synthesis of tert-Butyl 3-((5-bromo-2-cyanophenoxy)methyl)azetidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the reaction of 5-bromo-2-cyanophenol with tert-butyl 3-azetidinecarboxylate in the presence of a suitable base and solvent. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product .

Chemical Reactions Analysis

tert-Butyl 3-((5-bromo-2-cyanophenoxy)methyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The cyano group can be reduced to an amine, or the phenoxy group can be oxidized to a quinone.

    Hydrolysis: The tert-butyl ester can be hydrolyzed to yield the corresponding carboxylic acid.

Common reagents for these reactions include bases like sodium hydroxide for hydrolysis, reducing agents like lithium aluminum hydride for reduction, and oxidizing agents like potassium permanganate for oxidation .

Scientific Research Applications

tert-Butyl 3-((5-bromo-2-cyanophenoxy)methyl)azetidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 3-((5-bromo-2-cyanophenoxy)methyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The cyano group can participate in hydrogen bonding or electrostatic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar compounds to tert-Butyl 3-((5-bromo-2-cyanophenoxy)methyl)azetidine-1-carboxylate include:

  • tert-Butyl 3-oxoazetidine-1-carboxylate
  • tert-Butyl 4-((5-bromo-2-cyanophenoxy)methyl)piperidine-1-carboxylate

These compounds share structural similarities but differ in their specific functional groups and ring structures, which can lead to variations in their chemical reactivity and biological activity .

Properties

IUPAC Name

tert-butyl 3-[(5-bromo-2-cyanophenoxy)methyl]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN2O3/c1-16(2,3)22-15(20)19-8-11(9-19)10-21-14-6-13(17)5-4-12(14)7-18/h4-6,11H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKCDMGLBSYRTSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)COC2=C(C=CC(=C2)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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